molecular formula C15H21NO B259843 4-Methyl-1-(3-phenylpropanoyl)piperidine

4-Methyl-1-(3-phenylpropanoyl)piperidine

Cat. No.: B259843
M. Wt: 231.33 g/mol
InChI Key: SASBACWFBCBINC-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-phenylpropanoyl)piperidine is a piperidine derivative featuring a 4-methyl group on the piperidine ring and a 3-phenylpropanoyl substituent at the 1-position. Piperidine derivatives are widely studied in medicinal chemistry due to their versatile pharmacological profiles, including anti-cancer, anti-diabetic, and enzyme inhibitory activities . The structural flexibility of piperidine allows for diverse modifications, enabling optimization of bioactivity and pharmacokinetic properties. This compound’s specific substituents—methyl and phenylpropanoyl groups—contribute to its unique interactions with biological targets, such as enzymes and receptors, as demonstrated in molecular docking and activity studies .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C15H21NO/c1-13-9-11-16(12-10-13)15(17)8-7-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3

InChI Key

SASBACWFBCBINC-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CCC2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1)C(=O)CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

Piperidine derivatives with variations in substituents exhibit distinct biological activities. Key comparisons include:

Compound Name Substituents Key Bioactivity (IC50/EC50) Reference
4-Methyl-1-(3-phenylpropanoyl)piperidine 3-Phenylpropanoyl, 4-methyl N/A (Theoretical focus)
4-Methyl-1-(4-nitrophenylsulfonyl)piperidine 4-Nitrophenylsulfonyl, 4-methyl N/A (Synthetic intermediate)
4-Methyl-1-(1-oxo-10-undecylenyl)piperidine 10-Undecylenyl ketone, 4-methyl Repellent PT: 73 days
(E)-4-Methyl-1-((4-(1-(2-phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine Phenylhydrazone, sulfonyl Anti-proliferative: 2.5 µM (HepG-2)
4-Methyl-1-(morpholine-substituted analog) Morpholine ring (replaces piperidine) Weak cholinesterase inhibition

Key Findings:

  • Repellent Efficacy : 4-Methyl-1-(1-oxo-10-undecylenyl)piperidine provided 73 days of protection at 25 µmol/cm², outperforming DEET (17.5 days) .
  • Cholinesterase Inhibition : Replacing piperidine with morpholine reduces inhibitory activity due to weaker interactions with residues like Trp84 and Tyr334 .

Impact of Substituents on Activity

  • Aromatic vs. Aliphatic Groups : Planar aromatic substituents (e.g., pyrrole in compound 12) yield IC50 values comparable to piperidine derivatives (1.32 µM), while thiophene or bulky groups diminish activity .
  • Sulfonyl vs. Carbonyl Linkers: Sulfonyl-linked derivatives (e.g., 4-methyl-1-(2-naphthylsulfonyl)piperidine) are often synthetic intermediates, whereas carbonyl-linked analogs (e.g., 3-phenylpropanoyl) may enhance target binding via hydrophobic interactions .

Molecular Interactions and Binding Affinity

  • Piperidine Orientation : In benzohomoadamantane-based ureas, the piperidine group’s spatial arrangement (left- vs. right-hand orientation) affects binding stability. For example, compound 21 showed a binding affinity of −69.4 kcal/mol, similar to its adamantane counterpart (−68.0 kcal/mol) .
  • Sigma-1 Receptor Targeting: Piperidine-containing radiopharmaceuticals like [¹²⁵I]PAB exhibit high affinity (Ki = 6.0 nM) for melanoma cell receptors, enabling tumor imaging .

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